Arenol

Description

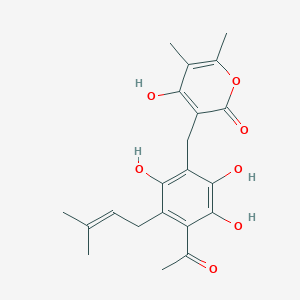

Structure

3D Structure

Properties

IUPAC Name |

3-[[4-acetyl-2,3,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-4-hydroxy-5,6-dimethylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-9(2)6-7-13-16(11(4)22)20(26)19(25)14(18(13)24)8-15-17(23)10(3)12(5)28-21(15)27/h6,23-26H,7-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLAMXJBTZOWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)C(=C1O)CC2=C(C(=C(C(=C2O)O)C(=O)C)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Phloroglucinol α-Pyrone Arenol: A Technical Guide to its Natural Sources, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural compound Arenol, also known as Arzanol. It details its primary natural sources, comprehensive isolation protocols, and its significant role in modulating inflammatory pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound, a prenylated phloroglucinol (B13840) α-pyrone heterodimer, is predominantly found in the plant genus Helichrysum, a member of the Asteraceae family.[1][2] The primary species recognized for their significant this compound content are:

-

Helichrysum italicum : This Mediterranean plant is a well-documented source of this compound.[1][3][4] The compound is mainly concentrated in the aerial parts, particularly the leaves and flower heads.[1]

-

Helichrysum stoechas : This species has also been identified as a potent source of this compound, with some studies reporting a high content of the compound.[2]

-

Helichrysum arenarium : While less frequently cited as a primary source for industrial isolation, this species also contains this compound.[1]

The yield of this compound can vary depending on the plant subspecies, geographical location, and the specific extraction and isolation methods employed.[2]

Isolation of this compound from Natural Sources

The isolation of this compound from Helichrysum species typically involves solvent extraction followed by chromatographic purification. The following sections detail the experimental protocols derived from published literature.

General Extraction and Fractionation Protocol

A common procedure for the extraction and initial fractionation of this compound from the aerial parts of Helichrysum italicum is outlined below.[1]

Experimental Protocol:

-

Plant Material Preparation: The aerial parts (leaves and flower heads) of Helichrysum italicum are collected and dried.

-

Solvent Extraction: The dried plant material is macerated with acetone (B3395972) at room temperature.[2][3] Methanol and ethanol (B145695) have also been reported as effective extraction solvents.[4][5]

-

Concentration: The resulting acetone extract is concentrated under reduced pressure to yield a crude extract.

-

Solid-Phase Extraction (SPE): The crude acetone extract is subjected to solid-phase extraction to separate it into fractions of varying polarity. A typical fractionation scheme involves sequential elution with petroleum ether, ethyl acetate, and acetone.[1]

Purification by Column Chromatography

The fraction containing this compound is further purified using various chromatographic techniques.

Experimental Protocol:

-

Gravity Column Chromatography: The enriched fraction is subjected to gravity column chromatography on silica (B1680970) gel.

-

Sephadex LH-20 Chromatography: Further purification can be achieved using a Sephadex LH-20 column.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is often performed using semi-preparative HPLC.

A schematic representation of a typical isolation procedure is provided below.

Quantitative Data on this compound Isolation

The yield of this compound is highly dependent on the source and the extraction method used. The following table summarizes reported yields from various studies.

| Plant Source | Extraction Method | Yield (% w/w) | Reference |

| Helichrysum italicum subsp. microphyllum | Acetone Maceration | 0.097 | [2] |

| Helichrysum italicum subsp. microphyllum | Not Specified | 0.081 | [2] |

| Helichrysum italicum subsp. microphyllum | Not Specified | 0.296 | [2] |

| Helichrysum italicum subsp. microphyllum | Not Specified | 0.002 | [2] |

| Helichrysum stoechas | Not Specified | 0.48 | [2] |

| Helichrysum italicum | Acetone Extraction | ~0.078 (from 1kg material) | [1] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exhibits potent anti-inflammatory properties, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

Under normal conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[1] Activated IKK phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators, including cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α) and enzymes involved in the inflammatory process.[1]

This compound intervenes in this pathway by inhibiting the activation of the IKK complex.[1] This inhibition prevents the phosphorylation and subsequent degradation of IκBα. As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes. This mechanism underlies the potent anti-inflammatory effects of this compound.

The following diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

This compound, a natural compound isolated from Helichrysum species, demonstrates significant potential as a therapeutic agent due to its potent anti-inflammatory properties. Its well-defined mechanism of action, involving the inhibition of the NF-κB signaling pathway, makes it an attractive candidate for further investigation in the development of novel anti-inflammatory drugs. The detailed isolation protocols and quantitative data presented in this guide provide a solid foundation for researchers to efficiently obtain and study this promising natural product.

References

- 1. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Arzanol, an anti-inflammatory and anti-HIV-1 phloroglucinol alpha-Pyrone from Helichrysum italicum ssp. microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Helichrysum italicum: From Extraction, Distillation, and Encapsulation Techniques to Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Mechanism of Action of Arenol

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Arenol is a natural product, identified as an α-pyrone derivative, that has garnered interest for its potential therapeutic properties.[1][2] It is structurally and functionally related to the more extensively studied compound, Arzanol, both of which are isolated from plants of the Helichrysum genus.[1][3] Preclinical studies suggest that this compound possesses potent anti-inflammatory and anticancer activities.[2][4] This guide provides a detailed examination of its mechanism of action, primarily based on the activities of its close analog, Arzanol, which is considered to act through similar pathways. The core mechanism revolves around the dual inhibition of key enzymes in the inflammatory cascade and the modulation of critical signaling pathways such as NF-κB.

Core Mechanism of Action:

The therapeutic potential of this compound is attributed to its ability to modulate multiple targets within the cell. The primary mechanisms include the inhibition of the pro-inflammatory transcription factor NF-κB and the suppression of the eicosanoid pathway through the inhibition of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[1][3]

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by various inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent ubiquitination-dependent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.

This compound, likely acting in a manner similar to Arzanol, inhibits the activation of NF-κB.[1] This inhibitory action prevents the downstream expression of numerous pro-inflammatory mediators, including IL-1β, IL-6, IL-8, and TNF-α, thereby attenuating the inflammatory response.[1]

Dual Inhibition of Eicosanoid Biosynthesis

Eicosanoids, including prostaglandins (B1171923) and leukotrienes, are potent lipid mediators of inflammation. This compound is believed to target key enzymes in their production pathways.

-

Inhibition of mPGES-1: Prostaglandin E2 (PGE2) is a principal mediator of inflammation and pain. Its synthesis is catalyzed by microsomal prostaglandin E2 synthase-1 (mPGES-1). Arzanol has been identified as a potent inhibitor of mPGES-1.[1] By inhibiting this enzyme, this compound can significantly reduce the production of PGE2 at sites of inflammation.

-

Inhibition of 5-LOX: 5-lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, which are involved in various inflammatory diseases, including asthma. The dual inhibition of both mPGES-1 and 5-LOX by Arzanol suggests a broad anti-inflammatory profile, a characteristic likely shared by this compound.[3]

Anticancer Activity

In addition to its anti-inflammatory effects, this compound has demonstrated potent anticancer activity in preclinical settings.[4] The proposed mechanisms include:

-

Inhibition of Kinases: It is suggested to inhibit specific kinases that are crucial for the growth and survival of cancer cells.[4]

-

Induction of Apoptosis: this compound has been shown to induce programmed cell death (apoptosis) in tumor cells.[4]

Further research is required to elucidate the specific kinases and apoptotic pathways targeted by this compound.

Data Presentation

The following table summarizes the key biological activities of this compound, with quantitative data largely inferred from studies on its close analog, Arzanol, due to the limited specific data on this compound itself.

| Target/Activity | Effect | Reported IC50 / Effective Concentration | Reference Compound |

| NF-κB Activation | Inhibition | - | Arzanol |

| mPGES-1 | Inhibition | Potent, sub-micromolar range | Arzanol |

| 5-Lipoxygenase (5-LOX) | Inhibition | - | Arzanol |

| PGE2 Biosynthesis | Inhibition | - | Arzanol |

| HIV-1 Replication | Inhibition | - | Arzanol |

| Anticancer Activity | Induction of Apoptosis | Preclinical evidence | This compound |

| Kinase Activity | Inhibition | Preclinical evidence | This compound |

Experimental Protocols

To assess the inhibitory effect of this compound on the NF-κB pathway, a luciferase reporter gene assay is a standard and effective method.

Protocol: NF-κB Luciferase Reporter Assay

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.

-

Transfection: Cells are seeded in 24-well plates. After 24 hours, they are co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

-

Compound Treatment: After another 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). The cells are pre-incubated for 1-2 hours.

-

Stimulation: Following pre-incubation, cells are stimulated with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours to induce NF-κB activation.

-

Cell Lysis and Luciferase Assay: After stimulation, the medium is removed, and cells are washed with phosphate-buffered saline (PBS). Cells are then lysed using a passive lysis buffer.

-

Data Acquisition: The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system on a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The inhibitory effect of this compound is calculated as the percentage reduction in normalized luciferase activity compared to the TNF-α-stimulated vehicle control. An IC50 value can be determined by plotting the percentage of inhibition against the log concentration of this compound.

This compound is a promising natural compound with a multi-target mechanism of action centered on the inhibition of key pro-inflammatory pathways. Its structural similarity to Arzanol provides a strong foundation for understanding its biological activities, particularly its role as a dual inhibitor of NF-κB and eicosanoid synthesis. The preclinical evidence for its anticancer effects further broadens its therapeutic potential. Future research should focus on elucidating the specific molecular targets of this compound, particularly the kinases it inhibits, and on establishing a comprehensive pharmacokinetic and pharmacodynamic profile to support its development as a novel therapeutic agent for inflammatory diseases and cancer.

References

Arenol: A Technical Guide for Researchers

CAS Number: 32274-51-4

This technical guide provides an in-depth overview of Arenol, a bioactive natural product with significant potential in drug development. The information is tailored for researchers, scientists, and professionals in the field, with a focus on its chemical properties, biological activity, and the experimental methodologies used to elucidate its function.

Core Chemical Properties

This compound is a natural product isolated from the flowering plant Helichrysum italicum.[1] It is structurally related to Arzanol, another anti-inflammatory compound from the same plant.[1]

Chemical Structure and Identifiers

| Property | Value | Source |

| CAS Number | 32274-51-4 | [1] |

| Molecular Formula | C₂₁H₂₄O₇ | [1][2] |

| Molecular Weight | 388.411 g/mol | [1][2] |

| IUPAC Name | 3-[[3-Acetyl-2,4,6-trihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]methyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one | [2] |

| Synonyms | 3-(3-Acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-en-1-yl)benzyl)-4-hydroxy-5,6-dimethyl-2H-pyran-2-one | [1] |

| InChI Key | IBHJFGUANQVCKP-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)c1c(O)c(CC=C(C)C)c(O)c(Cc2c(O)c(C)c(C)oc2=O)c1O | [1] |

Computed Physicochemical Properties

The following properties have been computationally predicted and provide valuable insights into the behavior of this compound.

| Property | Value | Source |

| XLogP3 | 3.5 | [2] |

| Hydrogen Bond Donor Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 7 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Exact Mass | 388.15220310 | [2] |

| Monoisotopic Mass | 388.15220310 | [2] |

| Topological Polar Surface Area | 124 Ų | [2] |

| Heavy Atom Count | 28 | [2] |

| Complexity | 742 | [2] |

Biological Activity and Signaling Pathways

While direct and extensive research on this compound's specific mechanisms is still emerging, its close structural relationship to Arzanol allows for well-founded inferences regarding its biological activity. Arzanol is a known potent anti-inflammatory agent that acts through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[3][4][5] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

Proposed Anti-Inflammatory Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound, based on the known activity of Arzanol. It is hypothesized that this compound, like Arzanol, inhibits the activation of the IKK complex, which is a critical step in the NF-κB signaling cascade. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein bound to NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

Caption: Proposed NF-κB inhibitory pathway of this compound.

Experimental Protocols

General Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a typical workflow for screening and characterizing the anti-inflammatory effects of a compound like this compound. This process begins with in vitro cell-based assays to determine cytotoxicity and efficacy in modulating inflammatory responses, followed by more complex in vivo studies to validate the findings in a living organism.

Caption: General workflow for evaluating the anti-inflammatory activity of this compound.

Methodological Considerations

-

Cell Culture and Treatment: A common in vitro model involves using macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages. Cells are typically pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Quantification of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The Griess assay can be used to measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Pro-inflammatory Cytokines: The levels of cytokines such as TNF-α, IL-6, and IL-1β in the culture medium can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA).

-

Gene Expression Analysis: Real-time quantitative polymerase chain reaction (RT-qPCR) can be employed to measure the mRNA expression levels of pro-inflammatory genes like iNOS and COX-2.

-

-

Western Blot Analysis for NF-κB Pathway: To confirm the mechanism of action, Western blotting can be used to assess the levels of key proteins in the NF-κB pathway. This would involve probing for phosphorylated and total forms of IKK, IκBα, and the p65 subunit of NF-κB in both cytoplasmic and nuclear extracts. A decrease in phosphorylated IκBα and nuclear p65 in this compound-treated cells would support the proposed inhibitory mechanism.

Conclusion

This compound is a promising natural product with significant anti-inflammatory potential, likely mediated through the inhibition of the NF-κB signaling pathway. This technical guide provides a foundational understanding of its chemical properties and a framework for its further investigation. The close structural and functional relationship with Arzanol provides a strong basis for future research into the therapeutic applications of this compound. Further studies are warranted to fully elucidate its pharmacological profile and to explore its potential in the development of novel anti-inflammatory drugs.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C21H24O7 | CID 71436959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Arzanol: A Review of Chemical Properties and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arzanol, a potent mPGES-1 inhibitor: novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Arenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activities of arenol derivatives, a class of compounds with significant therapeutic potential. This document details experimental protocols for their synthesis and characterization, presents quantitative data in a clear, tabular format, and visualizes key signaling pathways and experimental workflows.

Introduction to this compound Derivatives

This compound derivatives are a diverse group of phenolic compounds characterized by an aromatic ring bearing one or more hydroxyl groups. This structural motif is prevalent in a wide range of natural products and synthetic molecules that exhibit notable biological activities. Two prominent classes of this compound derivatives discussed in this guide are auronols and arzanol-type compounds.

Auronols are a subclass of flavonoids, structurally related to aurones, and are known for their anti-inflammatory, analgesic, and antioxidant properties.[1] Their synthesis and biological evaluation are of growing interest in medicinal chemistry.

Arzanol (B605599) , a prenylated phloroglucinol (B13840) α-pyrone, is a well-studied this compound derivative isolated from Helichrysum italicum.[2] It has demonstrated potent anti-inflammatory, anti-HIV, and antioxidant activities, primarily through the inhibition of the NF-κB and mPGES-1 signaling pathways.[2][3]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various organic chemistry methodologies. This section provides detailed protocols for the synthesis of key this compound derivatives.

Synthesis of Arzanol

The synthesis of arzanol can be accomplished in a two-step process involving the formation of a prenylated acylphloroglucinol intermediate, followed by its reaction with a reactive methylene-2,4-dioxypyrone.[2][4]

Experimental Protocol: Synthesis of Arzanol [2][4]

Step 1: Formation of Prenylated Acylphloroglucinol

-

Protect the non-chelated hydroxyl groups of phloroacetophenone by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl).

-

In a solution of toluene, react the protected phloroacetophenone with prenyl alcohol in the presence of tetraphenylporphyrin (B126558) (TPP) as a catalyst to yield the prenylated acylphloroglucinol.

Step 2: Condensation and Deprotection

-

Prepare a reactive methylene-2,4-dioxypyrone species.

-

Condense the prenylated acylphloroglucinol with the methylene-2,4-dioxypyrone.

-

Remove the TBDMS protecting groups to afford arzanol. A 60% yield can be expected.[4]

Synthesis of Auronol Derivatives

The synthesis of auronols can be achieved through several routes, including the condensation of a benzofuranone with an aromatic aldehyde. A green chemistry approach utilizing water as a solvent has been reported.[1]

Experimental Protocol: "On Water" Synthesis of Aurones

-

Suspend the desired benzofuranone and aromatic aldehyde in neat water.

-

Heat the mixture to reflux for the appropriate time to facilitate the condensation reaction.

-

Cool the reaction mixture and collect the precipitated aurone (B1235358) product by filtration.

-

Wash the product with water and dry. This method often provides good yields without the need for a catalyst or chromatographic purification.

Characterization of this compound Derivatives

The structural elucidation and purity assessment of synthesized this compound derivatives are performed using a combination of spectroscopic techniques.

Spectroscopic Data

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Auronol and Naphthopyran Derivatives

| Compound Class | Nucleus | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| Auronol Derivative | ¹H | 10.66 (1H, br s), 9.67 (1H, br s), 9.50 (1H, br s), 9.22 (1H, br s), 7.44 (1H, br s), 7.39 (1H, d, J=8.0 Hz), 7.13 (1H, d, J=8.0 Hz), 6.86 (1H, d, J=8.0 Hz), 6.74 (1H, d, J=8.0 Hz), 6.63 (1H, s) | |

| ¹³C | 182.0, 155.0, 154.2, 147.9, 145.9, 145.4, 130.1, 124.5, 123.5, 118.4, 116.0, 115.2, 114.6, 112.6, 111.7 | ||

| Naphthopyran Derivative | ¹H | 8.88 (d, 4H), 8.52 (d, 4H), 7.97 (t, 4H), 7.72 (s, 4H) | [5] |

| ¹³C | 167.1, 136.6, 135.5, 133.5, 132.0, 130.0, 128.5, 127.2, 120.9 | [5] |

Table 2: Key FTIR Absorption Bands for Flavonoids and Polyphenols

| Functional Group | Wavenumber Range (cm⁻¹) | Description | Reference |

| O-H Stretch | 3700–3000 | Hydrogen bonding in phenols and alcohols | |

| C-H Stretch (aromatic) | 3100–3000 | Aromatic C-H bonds | |

| C=O Stretch (ester) | 1775–1725 | Ester carbonyl group | |

| C=C Stretch (aromatic) | 1600–1500 | Aromatic ring skeletal vibrations | |

| C-O Stretch | 1032 | Phenolic C-O bond | [6] |

| C-H out-of-plane bend | 831 | Aromatic C-H bending | [6] |

Experimental Protocols for Characterization

Protocol: NMR Sample Preparation and Analysis [4]

-

Sample Preparation: Accurately weigh 3–5.5 mg of the this compound derivative and dissolve it in 650 µL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆). Homogenize the solution using a vortex mixer or sonication. Transfer 600 µL of the solution into a 5 mm NMR tube.

-

¹H NMR Acquisition: Utilize a 400 MHz or higher NMR spectrometer. Acquire spectra with 65K data points over a spectral width of approximately 20 ppm.

-

2D NMR Acquisition: Record COSY, HSQC, and HMBC spectra to aid in complete structural assignment.

Protocol: FTIR Sample Preparation and Analysis [7]

-

Sample Preparation (ATR-FTIR): Place a small amount of the powdered this compound derivative directly onto the ATR crystal.

-

Data Acquisition: Record spectra in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Acquire and average 32 scans per sample.

-

Background Correction: Collect a background spectrum of the empty ATR cell and subtract it from the sample spectrum.

Mass Spectrometry Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound derivatives through fragmentation analysis. Common fragmentation patterns for phenols include the loss of a hydrogen radical (M-1), carbon monoxide (M-28), or a formyl radical (M-29).[8] For alcohols, characteristic fragmentations include α-cleavage and dehydration (loss of H₂O, M-18).[9]

Biological Activities and Signaling Pathways

This compound derivatives exhibit a wide range of biological activities, often through the modulation of specific intracellular signaling pathways.

Anti-inflammatory Activity

NF-κB Inhibition: Arzanol is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[2] Inhibition of NF-κB leads to the downregulation of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

mPGES-1 Inhibition: Arzanol also inhibits microsomal prostaglandin (B15479496) E₂ synthase-1 (mPGES-1), a key enzyme in the production of the pro-inflammatory mediator prostaglandin E₂ (PGE₂).[10]

Experimental Protocol: NF-κB Luciferase Reporter Assay

-

Cell Culture: Seed a suitable reporter cell line (e.g., HEK293T-NF-κB-Luc) in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB agonist (e.g., TNF-α or LPS) for 6-8 hours.

-

Measurement: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Calculate the percent inhibition of NF-κB activity relative to the vehicle control.

Experimental Protocol: mPGES-1 Inhibition Assay

-

Enzyme Preparation: Use recombinant human mPGES-1 or microsomal fractions from stimulated cells (e.g., IL-1β-stimulated A549 cells).

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, the substrate prostaglandin H₂ (PGH₂), and the cofactor reduced glutathione (B108866) (GSH) in an appropriate buffer.

-

Inhibition: Add the this compound derivative at various concentrations to the reaction mixture.

-

Quantification: After incubation, stop the reaction and quantify the amount of PGE₂ produced using an enzyme immunoassay (EIA) kit or LC-MS/MS.

-

Data Analysis: Determine the IC₅₀ value of the compound.

Modulation of Other Signaling Pathways

Flavonols, a class of compounds structurally related to auronols, have been shown to modulate the MAPK and PI3K/Akt signaling pathways, which are critical in cell proliferation, differentiation, and apoptosis.[11][12][13] It is plausible that auronol derivatives may exert their biological effects through similar mechanisms. Naphthopyran derivatives have been investigated as inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cancer progression.[14]

Diagrams of Signaling Pathways and Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of Arenol Derivatives: A Technical Guide for Researchers

Note to the reader: Initial searches for "Arenol" did not yield significant results for a compound with that specific name in the context of in vivo efficacy studies. However, extensive research exists for two similarly named compounds, Alternol and Arzanol . This guide provides a comprehensive overview of the in vivo efficacy studies for both of these molecules, assuming "this compound" may be a typographical error. We have structured this document into two main sections to clearly delineate the findings for each compound.

Section 1: Alternol - In Vivo Anti-Cancer Efficacy

Alternol, a small molecule isolated from the fermentation of a mutated fungus, has demonstrated significant anti-cancer properties in various preclinical in vivo models. Its mechanism of action is multifaceted, primarily involving the induction of oxidative stress, metabolic disruption, and stimulation of an anti-tumor immune response.

Data Presentation: Quantitative Summary of Alternol In Vivo Studies

The following tables summarize the key quantitative data from in vivo studies of Alternol in various cancer models.

| Animal Model | Cancer Cell Line | Treatment Regimen | Key Quantitative Findings | Reference(s) |

| Athymic Nude Mice | PC-3 (Prostate Cancer) | 20 mg/kg, i.p., twice a week for 3 weeks | Significant reduction in tumor growth rate compared to solvent control. | [1] |

| Athymic Nude Mice | DU145 (Prostate Cancer, Bax-null) | 20 mg/kg, i.p., twice a week for 3 weeks | No significant suppression of tumor growth. | [1] |

| Athymic Nude Mice | PC-3 (Prostate Cancer) | 50 mg/kg, i.p., three times a week for 4 weeks | Significant reduction in xenograft tumor volume and a large reduction in ATP levels in xenograft tissues. | [2] |

| SCID and C57BL/6 Mice | RM-1 (Murine Prostate Cancer) | 20 mg/kg, i.p., every 3 days | More potent anti-tumor activity in immunocompetent C57BL/6 mice compared to immunodeficient SCID mice, suggesting an immune-mediated effect. | [3][4] |

| C57BL/6 Mice | RM-1 (Vaccination Study) | 20 mg/kg, i.p., daily for 5 days (to induce ICD) | Vaccination with Alternol-treated tumor cells led to retarded tumor growth and prolonged survival upon re-challenge with live tumor cells. | [3][4] |

| Healthy Mice | N/A (Toxicity Study) | Single dose | Maximum Tolerated Dose (MTD) was determined to be approximately 665 mg/kg. | [5] |

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

1. Human Tumor Xenograft Model for Anti-Cancer Efficacy

-

Animal Model: 6-week-old male athymic NCr-nu/nu or SCID mice are typically used to prevent rejection of human tumor xenografts.[1][2]

-

Cell Culture and Implantation: Human prostate cancer cells (e.g., PC-3, DU145) are cultured in appropriate media.[1] Approximately 2.0 x 10^6 cells are resuspended in RPMI-1640 or a similar medium and injected subcutaneously into the flanks of the mice.[1]

-

Treatment Initiation: Treatment begins when tumors become palpable (e.g., ~30 mm³ in volume).[1]

-

Drug Administration: Alternol is dissolved in a solvent such as 20% DMSO in PBS or corn oil.[1][3] It is administered via intraperitoneal (i.p.) injection at doses ranging from 20-50 mg/kg body weight, with a frequency of two to three times per week.[1][2]

-

Monitoring and Endpoints: Tumor volume is measured regularly (e.g., twice a week) using calipers, calculated with the formula: Volume = (width)² x length/2.[6] Animal body weight is also monitored to assess toxicity. At the end of the study, tumors may be excised for further analysis, such as ATP level measurement, immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3, TUNEL), or cellular thermal shift assays (CETSA) to confirm target engagement.[1][2]

2. Syngeneic Tumor Model for Immunomodulatory Effects

-

Animal Model: 6-week-old male immunocompetent mice (e.g., C57BL/6) are used to study the effects of Alternol on the host immune system.[3]

-

Cell Implantation: Murine cancer cells (e.g., RM-1 prostate cancer cells) are injected subcutaneously into the flanks of the mice (e.g., 1 x 10^6 cells).[3]

-

Treatment and Monitoring: Alternol is administered i.p. as described above. Tumor growth and animal survival are the primary endpoints.[3]

-

Immunological Assays: To investigate the immunogenic nature of cell death induced by Alternol, vaccination studies are performed. This involves treating tumor cells with Alternol in vitro, and then injecting these dying cells into mice, followed by a later challenge with live tumor cells.[3] Immune cell populations in tumor-draining lymph nodes and within the tumor microenvironment are also analyzed, for instance, by flow cytometry to quantify CD8+ T-cell infiltration.[3]

Signaling Pathways and Mechanisms of Action

1. ROS-Dependent Apoptosis and ER Stress

Alternol induces a significant accumulation of reactive oxygen species (ROS) in cancer cells, which in turn triggers endoplasmic reticulum (ER) stress and activates pro-apoptotic pathways.[7][8]

Caption: Alternol-induced ROS accumulation triggers ER stress and Bax activation, leading to apoptosis.

2. Disruption of Krebs Cycle and Energy Metabolism

Alternol has been shown to interact with and inhibit key enzymes in the Krebs cycle, leading to a reduction in ATP production and an energy crisis within cancer cells.[2]

Caption: Alternol inhibits Krebs cycle enzymes, leading to reduced ATP and tumor suppression.

3. Induction of Immunogenic Cell Death (ICD)

Alternol treatment promotes the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, which stimulates an anti-tumor immune response.[3][4]

Caption: Alternol induces ICD, leading to DAMPs release and anti-tumor immunity.

Section 2: Arzanol - In Vivo Anti-Inflammatory Efficacy

Arzanol is a prenylated phloroglucinyl α-pyrone identified as a major anti-inflammatory constituent from Helichrysum italicum. Its in vivo efficacy has been demonstrated in models of acute inflammation.

Data Presentation: Quantitative Summary of Arzanol In Vivo Studies

The following table summarizes the key quantitative data from an in vivo study of Arzanol.

| Animal Model | Inflammation Model | Treatment Regimen | Key Quantitative Findings | Reference(s) |

| Rats | Carrageenan-induced pleurisy | 3.6 mg/kg, i.p. | - 59% reduction in exudate formation- 48% reduction in cell infiltration- 47% reduction in PGE₂ levels in exudate- 31% reduction in LTB₄ levels- 27% reduction in 6-keto PGF₁α levels | [9][10][11] |

Experimental Protocol

1. Carrageenan-Induced Pleurisy in Rats

-

Animal Model: Male Sprague-Dawley rats are commonly used for this model.[12]

-

Induction of Pleurisy: Animals are anesthetized, and a skin incision is made at the level of the sixth intercostal space. A solution of 1% λ-carrageenan (e.g., 0.2 ml) is injected into the pleural cavity to induce an acute inflammatory response.[12]

-

Drug Administration: Arzanol is administered intraperitoneally (i.p.) at a dose of 3.6 mg/kg.[9] The timing of administration relative to carrageenan injection is a critical parameter.

-

Sample Collection and Analysis: At a specific time point after carrageenan injection (e.g., 4 hours), animals are euthanized.[12] The pleural cavity is washed with a saline solution, and the total volume of the exudate is measured. The fluid is then analyzed for:

-

Total and Differential Leukocyte Counts: To quantify inflammatory cell infiltration.[13]

-

Eicosanoid Levels: Levels of prostaglandins (B1171923) (PGE₂) and leukotrienes (LTB₄) are measured in the exudate, typically using enzyme immunoassays (EIA), to assess the biochemical effects of the treatment.[9]

-

Signaling Pathway and Mechanism of Action

1. Inhibition of Eicosanoid Biosynthesis

Arzanol's primary anti-inflammatory mechanism involves the dual inhibition of microsomal prostaglandin (B15479496) E₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), key enzymes in the biosynthesis of pro-inflammatory lipid mediators.[9][14]

Caption: Arzanol inhibits mPGES-1 and 5-LOX, reducing pro-inflammatory prostaglandins and leukotrienes.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Alternol eliminates excessive ATP production by disturbing Krebs cycle in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alternol triggers immunogenic cell death via reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Natural compound Alternol exerts a broad anti-cancer spectrum and a superior therapeutic safety index in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Natural compound Alternol actives multiple endoplasmic reticulum stress-responding pathways contributing to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. njppp.com [njppp.com]

- 14. Arzanol, a potent mPGES-1 inhibitor: novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phytochemical Journey of Arenol: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arenol, a naturally occurring α-pyrone derivative, represents a class of bioactive compounds found within the genus Helichrysum. This technical guide provides a comprehensive overview of the discovery, history, and phytochemical context of this compound. While specific data on pure this compound is limited, this document consolidates the available information and supplements it with data on the rich phytochemical milieu of its primary plant source, Helichrysum arenarium. This guide details generalized experimental protocols for the isolation and characterization of such compounds, presents quantitative data from Helichrysum extracts, and explores the signaling pathways implicated in their biological activity.

Discovery and History

The discovery of this compound is rooted in the phytochemical exploration of the Asteraceae family, specifically the genus Helichrysum. The seminal work in the early 1970s by Vrkoc and colleagues led to the first identification of this compound and its homolog, homothis compound, from Helichrysum arenarium[1]. These compounds were identified as characteristic yellow pigments of the plant's inflorescences[1].

Helichrysum arenarium, commonly known as dwarf everlast or immortelle, has a long history in traditional European medicine, where it has been used for its choleretic, diuretic, and anti-inflammatory properties[2]. The isolation and structural elucidation of this compound were part of a broader scientific effort to identify the bioactive constituents responsible for the medicinal properties of this plant.

This compound belongs to a class of compounds known as phloroglucinol (B13840) α-pyrones, which are characterized by a phloroglucinol unit coupled to an α-pyrone ring[3]. These compounds exhibit significant structural diversity and are a subject of ongoing phytochemical research[3].

Physicochemical Properties

Detailed physicochemical data for isolated this compound is not extensively reported in the readily available literature. However, based on its chemical structure and data for related compounds, some properties can be inferred.

| Property | Data | Source |

| Molecular Formula | C₂₁H₂₄O₇ | PubChem |

| IUPAC Name | 3-[[4-acetyl-2,3,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-4-hydroxy-5,6-dimethylpyran-2-one | PubChem |

| Compound Class | Phloroglucinol α-pyrone | [3] |

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound is not available in the reviewed literature, a general methodology can be constructed based on the common techniques used for the separation of phloroglucinol α-pyrones from Helichrysum species[3][4][5].

General Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of compounds like this compound from Helichrysum arenarium.

General workflow for the isolation and identification of this compound.

Detailed Methodologies

Plant Material Preparation: Dried aerial parts, particularly the inflorescences of Helichrysum arenarium, are finely powdered.

Extraction: The powdered plant material is typically extracted with a polar solvent like methanol or ethanol. This can be done through maceration (soaking at room temperature for an extended period) or more exhaustively using a Soxhlet apparatus. The resulting solution is then filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane, ethyl acetate, and water. The majority of phenolic compounds, including phloroglucinol α-pyrones, are expected to be in the ethyl acetate fraction.

Chromatographic Separation: The bioactive fraction (e.g., ethyl acetate fraction) is then subjected to various chromatographic techniques for further purification.

-

Column Chromatography: The fraction is loaded onto a silica (B1680970) gel or Sephadex column and eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate and then methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile).

Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the carbon skeleton and the placement of protons and other functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula. Fragmentation patterns from techniques like ESI-MS/MS can provide further structural information.

-

UV and IR Spectroscopy: These techniques provide information about the presence of chromophores (UV) and functional groups (IR).

Biological Activity and Quantitative Data

Direct quantitative data on the biological activity of pure this compound is scarce in the literature. Most studies have focused on the bioactivity of crude extracts or fractions of Helichrysum arenarium.

Cytotoxic Activity of Helichrysum arenarium Extracts

A study investigating the anticancer potential of H. arenarium extracts provided IC₅₀ values for different cancer cell lines[1].

| Cell Line | Extract | Incubation Time (h) | IC₅₀ (µg/mL) |

| T98G (Glioblastoma) | HAE-M (Methanol) | 24 | > 2.5 |

| T98G (Glioblastoma) | HAE-M (Methanol) | 48 | 1.83 |

| MDA-MB-231 (Breast Cancer) | HAE-M (Methanol) | 24 | 1.1 |

| MDA-MB-231 (Breast Cancer) | HAE-M (Methanol) | 48 | 0.8 |

| RT4 (Bladder Cancer) | HAE-M (Methanol) | 24 | 0.9 |

| RT4 (Bladder Cancer) | HAE-M (Methanol) | 48 | 0.6 |

Antimicrobial Activity of Helichrysum arenarium Extracts

Methanol extracts of H. arenarium have shown antibacterial activity against various pathogens[6].

| Bacterial Strain | MIC (mg/mL) |

| Staphylococcus aureus ATCC 25923 | 0.62 |

| Streptococcus pneumoniae ATCC 49619 | 1.25 |

| Methicillin-resistant S. aureus (clinical isolate) | 2.5 |

| Penicillin-resistant S. pneumoniae (clinical isolate) | 2.5 |

| Ampicillin-resistant Moraxella catarrhalis (clinical isolate) | 0.15 |

Antioxidant Activity

Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, studies on Helichrysum arenarium extracts and some of its other constituent compounds provide insights into potential mechanisms of action.

AKT and MMP2 Signaling

Extracts of H. arenarium have been shown to impact cancer cell migration and viability through the downregulation of the AKT and MMP2 cell signaling pathways[1].

Downregulation of AKT and MMP2 pathways by H. arenarium extract.

NF-κB and MAPK Signaling

The anti-inflammatory properties of Helichrysum extracts are often linked to the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[2][8][9][10]. These pathways are central to the production of pro-inflammatory cytokines and mediators.

Inhibition of NF-κB and MAPK signaling by H. arenarium extract.

Conclusion and Future Perspectives

This compound, a phloroglucinol α-pyrone from Helichrysum arenarium, is a phytochemical of interest due to the established medicinal properties of its plant source. However, research focusing specifically on the isolation, characterization, and biological evaluation of pure this compound is limited. The available data, primarily from studies on crude extracts, suggest that this compound, as a component of these extracts, may contribute to their antioxidant, anti-inflammatory, and cytotoxic activities.

Future research should aim to:

-

Develop and publish a standardized, detailed protocol for the high-yield isolation of this compound.

-

Conduct comprehensive in vitro and in vivo studies to determine the specific biological activities of pure this compound and establish its quantitative efficacy (e.g., IC₅₀, MIC values).

-

Elucidate the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

-

Synthesize this compound and its derivatives to explore structure-activity relationships and develop more potent therapeutic agents.

This technical guide serves as a foundational resource for researchers and drug development professionals, highlighting both the current knowledge and the significant opportunities for further investigation into the therapeutic potential of this compound.

References

- 1. Phytochemical Profile and Anticancer Potential of Helichrysum arenarium Extracts on Glioblastoma, Bladder Cancer, and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Helichrysum arenarium: From Cultivation to Application [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. herbapolonica.pl [herbapolonica.pl]

- 5. nuft.edu.ua [nuft.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. horticulturejournal.usamv.ro [horticulturejournal.usamv.ro]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

Arenol: A Technical Guide to Solubility and Stability Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arenol, a phloroglucinol (B13840) α-pyrone derivative isolated from Helichrysum species, has garnered interest for its potential biological activities. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its close structural analog, Arzanol, to provide a robust predictive profile. All data presented for Arzanol should be considered a reliable surrogate for this compound, given their structural similarities as phloroglucinol α-pyrones.

Chemical Profile

-

IUPAC Name: 3-[[4-acetyl-2,3,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-4-hydroxy-5,6-dimethylpyran-2-one[1]

-

Molecular Formula: C₂₁H₂₄O₇[1]

-

Molecular Weight: 388.4 g/mol [1]

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation potential. Based on data from its analog Arzanol, this compound is expected to be poorly soluble in aqueous solutions but readily soluble in polar organic solvents.

Qualitative Solubility

This compound is anticipated to be practically insoluble in water. However, it is expected to exhibit good solubility in the following organic solvents:

Quantitative Solubility Data (for Arzanol as a surrogate)

| Solvent | Solubility |

| Dimethyl sulfoxide (DMSO) | Up to 100 mg/mL[2] |

Note: The high solubility in DMSO makes it a suitable solvent for preparing stock solutions for in vitro studies. For aqueous-based assays, further dilution from a DMSO stock is necessary, and care must be taken to avoid precipitation.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound involves the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (or a suitable analog)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

HPLC system with a validated analytical method

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials for the presence of undissolved solid material.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility in mg/mL or other appropriate units.

Stability Profile

Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

General Stability and Storage Recommendations

Based on information for Arzanol, this compound is expected to be:

-

Stable under standard laboratory conditions[2].

-

Sensitive to light and moisture[2].

-

Stable in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 8) for at least 4 hours[1].

Recommended Storage:

-

Short-term (days to weeks): Store at 0-4°C in a dry, dark environment[3].

-

Long-term (months to years): Store at -20°C. Arzanol has been reported to be stable for at least 2 years under these conditions[3][4].

Forced Degradation Studies (Predictive)

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method. While specific data for this compound is unavailable, a typical forced degradation study would involve subjecting the compound to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80°C).

-

Photostability: Exposure to UV and visible light (ICH Q1B guidelines).

The samples would be analyzed at various time points using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Potential Degradation Pathways

The phloroglucinol and α-pyrone moieties in this compound's structure suggest potential degradation pathways.

Diagram: Potential Degradation Pathways of this compound

Caption: Potential degradation pathways for this compound under stress conditions.

Analytical Methodologies

A validated, stability-indicating analytical method is required for the accurate quantification of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most suitable technique.

HPLC Method for Analysis of Phloroglucinol α-Pyrones

While a specific validated method for this compound is not published, methods for the analysis of related compounds in Helichrysum extracts can be adapted.

Typical HPLC System:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at a wavelength determined by the UV spectrum of this compound, or Mass Spectrometry (MS) for higher specificity and sensitivity. UPLC-HRMS/MS has been used for the profiling of secondary metabolites in Helichrysum species[5].

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

Experimental Workflow for Stability-Indicating HPLC Method Development

Diagram: Workflow for Stability-Indicating HPLC Method Development

References

Spectroscopic Data of Arenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Arenol, a natural product isolated from Helichrysum italicum. The information presented here is crucial for the identification, characterization, and further development of this compound in pharmaceutical and scientific research. The structural elucidation of this compound was notably revised, distinguishing it from the previously reported homothis compound.

Chemical Structure and Properties

-

IUPAC Name: 3-[[3-Acetyl-2,4,6-trihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]methyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one

-

Molecular Formula: C₂₁H₂₄O₇

-

Molecular Weight: 388.41 g/mol

-

CAS Number: 32274-51-4

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, compiled from peer-reviewed literature. This data is essential for the unambiguous identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 14.10 | s | -OH | |

| 9.68 | s | -OH | |

| 6.18 | s | -OH | |

| 5.20 | t | 7.3 | H-2' |

| 3.42 | d | 7.3 | H-1' |

| 3.25 | s | -CH₂- | |

| 2.65 | s | -COCH₃ | |

| 2.08 | s | C5-CH₃ | |

| 1.95 | s | C6-CH₃ | |

| 1.80 | s | C3'-CH₃ | |

| 1.70 | s | C3'-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 204.5 | C=O (Acetyl) |

| 170.1 | C-2 |

| 162.8 | C-4 |

| 161.9 | Aromatic C-O |

| 160.2 | Aromatic C-O |

| 158.7 | Aromatic C-O |

| 133.0 | C-3' |

| 121.9 | C-2' |

| 108.9 | Aromatic C |

| 105.1 | Aromatic C |

| 101.5 | Aromatic C |

| 99.8 | C-3 |

| 96.5 | C-5 |

| 33.1 | -CH₂- |

| 25.8 | C-4' |

| 22.9 | -CH₂- (Prenyl) |

| 17.9 | C-5' |

| 12.0 | C6-CH₃ |

| 8.5 | C5-CH₃ |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |

| ESI-MS | Positive | 389.1598 | 233, 165 |

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretching |

| 2925 | C-H stretching (aliphatic) |

| 1686 | C=O stretching (acetyl) |

| 1641 | C=O stretching (α-pyrone) |

| 1433 | C=C stretching (aromatic) |

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. The following are generalized experimental protocols for obtaining such data for a natural product like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH 7.26 ppm; δC 77.16 ppm).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatography system. Acquire the mass spectrum in positive ionization mode to observe the protonated molecule [M+H]⁺. Set the instrument to a high-resolution mode to obtain accurate mass measurements for molecular formula determination. Fragment ions can be generated using collision-induced dissociation (CID) in an MS/MS experiment.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or a pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Arenol: A Technical Overview of a Novel Anti-Inflammatory Phloroglucinol Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arenol (CAS: 32274-51-4) is a prenylated phloroglucinol (B13840) α-pyrone derivative isolated from the flowering plant Helichrysum italicum.[1] It is structurally related to the more extensively studied compound, Arzanol, and is noted for its potential anti-inflammatory properties.[1] This technical guide synthesizes the currently available information on this compound and its related compounds. A critical finding is the complete absence of published bioavailability and pharmacokinetic data for this compound itself. In contrast, its analogue, Arzanol, has a more developed, though still incomplete, pharmacodynamic profile. This document outlines the known biological activities and mechanisms of Arzanol as a potential framework for future investigation into this compound and highlights significant knowledge gaps in its pharmacokinetic profile, representing a key opportunity for research and development.

Introduction and Chemical Properties

This compound is a natural product belonging to the phloroglucinol class of compounds, which are known for their diverse biological activities. It is chemically related to Arzanol, another anti-inflammatory agent isolated from Helichrysum.[1][2] The chemical structure and properties of this compound are detailed below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 32274-51-4 | [1] |

| Molecular Formula | C₂₁H₂₄O₇ | [1] |

| Molecular Weight | 388.411 g/mol | [1] |

| IUPAC Name | 3-[[4-acetyl-2,3,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-4-hydroxy-5,6-dimethylpyran-2-one | [3] |

| SMILES | CC1=C(OC(=O)C(=C1O)CC2=C(C(=C(C(=C2O)O)C(=O)C)CC=C(C)C)O)C | [3] |

| InChI Key | BGLAMXJBTZOWLK-UHFFFAOYSA-N | [3] |

Bioavailability and Pharmacokinetics: A Critical Knowledge Gap

A comprehensive review of published scientific literature reveals a significant gap: there are currently no available data on the bioavailability or pharmacokinetic profile of this compound . Key parameters such as absorption, distribution, metabolism, and excretion (ADME), including Cmax, Tmax, AUC, and half-life, have not been reported.

Similarly, while the related compound Arzanol has been more widely studied for its pharmacodynamic effects, its pharmacokinetic profile also remains largely unestablished.[2] Reports indicate that pharmacokinetic limitations, potentially including extensive serum albumin binding, may contribute to a discrepancy between its potent in vitro activity and the doses required for in vivo efficacy.[4] This suggests that this compound may face similar challenges, making pharmacokinetic studies a crucial prerequisite for any further therapeutic development.

Potential Mechanism of Action Based on Arzanol

Given the structural similarity, the mechanism of action for this compound may be inferred from that of Arzanol. Arzanol is a potent anti-inflammatory agent that has been shown to inhibit multiple key pathways in the inflammatory response.[2][4]

Inhibition of Pro-Inflammatory Mediators

Arzanol demonstrates significant anti-inflammatory activity by inhibiting the release of pro-inflammatory mediators, including:

-

Interleukin-1β (IL-1β)[2]

-

Interleukin-6 (IL-6)[2]

-

Interleukin-8 (IL-8)[2]

-

Tumor Necrosis Factor-α (TNF-α)[2]

It also inhibits the biosynthesis of Prostaglandin E₂ (PGE₂) by targeting the microsomal PGE₂ synthase-1 (mPGES-1) enzyme.[2]

NF-κB Signaling Pathway Inhibition

A primary mechanism for Arzanol's anti-inflammatory effect is its ability to inhibit the activation of Nuclear Factor-κB (NF-κB).[2] NF-κB is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation and immune responses.[2] By preventing NF-κB activation, Arzanol can effectively suppress the downstream cascade of inflammatory gene expression.

Figure 1. Hypothesized inhibitory action of this compound on the NF-κB signaling pathway, based on data from the related compound Arzanol.

Other Potential Biological Activities

In addition to its anti-inflammatory effects, Arzanol has been investigated for other pharmacological roles, which may also be relevant for this compound.

-

Anti-HIV Activity: Arzanol has been reported to inhibit HIV replication in T cells, an effect also linked to its NF-κB inhibitory properties.[2]

-

Antioxidant Activity: Phloroglucinol compounds are often potent antioxidants, and Arzanol is no exception.[4]

-

Antimicrobial Activity: A mixture of this compound and Homothis compound demonstrated weak activity against Gram-positive bacteria.[4]

Experimental Protocols: A Call for Future Research

The absence of pharmacokinetic data for this compound necessitates foundational research. Standard experimental protocols would be required to characterize its ADME profile. A suggested workflow for initial in vivo pharmacokinetic screening is presented below.

Figure 2. A standard experimental workflow for a preliminary in vivo pharmacokinetic study of this compound in a rodent model.

Protocol Considerations for an Initial Study:

-

Test System: Male and female Sprague-Dawley rats.

-

Administration Routes: Intravenous (IV) bolus to determine absolute bioavailability and oral (PO) gavage to assess oral absorption.

-

Dose Formulation: A suitable vehicle must be developed (e.g., a solution with DMSO, PEG400, and saline).

-

Bioanalytical Method: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method must be developed and validated for the quantification of this compound in plasma.

-

Data Analysis: Non-compartmental analysis to determine key pharmacokinetic parameters.

Conclusion and Future Directions

This compound is a natural product with potential therapeutic value, suggested by its structural similarity to the known anti-inflammatory agent Arzanol. However, the complete lack of bioavailability and pharmacokinetic data is a major impediment to its development. The immediate priority for researchers interested in this compound should be the characterization of its fundamental ADME properties. The experimental workflow and mechanistic pathways outlined in this guide provide a foundational framework for initiating these critical investigations. Elucidating the pharmacokinetic profile of this compound will be the first step in determining its potential as a viable drug candidate.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C21H24O7 | CID 71436959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Arzanol: A Review of Chemical Properties and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Arenol in Traditional Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arenol, a naturally occurring α-pyrone derivative isolated from Helichrysum arenarium, has drawn interest for its potential therapeutic properties, rooted in the plant's long-standing use in traditional European medicine. While direct pharmacological data on this compound is limited, its close structural analogue, Arzanol, found in Helichrysum italicum, has been extensively studied, revealing potent anti-inflammatory activities. This technical guide provides a comprehensive overview of the traditional uses of Helichrysum arenarium, the known phytochemical context of this compound, and a detailed examination of the pharmacological properties of Arzanol as a primary analogue. This document aims to furnish researchers and drug development professionals with the foundational knowledge, experimental protocols, and quantitative data necessary to explore the therapeutic potential of this compound and related phloroglucinol (B13840) α-pyrones.

Introduction to this compound and Helichrysum arenarium

This compound is a phytochemical belonging to the α-pyrone class of compounds. It is a known constituent of Helichrysum arenarium (L.) Moench, commonly known as sandy everlasting or immortelle.[1][2] Traditionally, the inflorescences of H. arenarium have been used in European folk medicine for a variety of ailments.[3][4]

Traditional and Ethnobotanical Uses of Helichrysum arenarium

Helichrysum arenarium has a rich history in traditional medicine, primarily for its effects on the digestive and hepatobiliary systems.[3][4] Its flowers have been traditionally used as a choleretic (to stimulate bile production), cholagogue (to promote bile excretion), and hepatoprotective agent.[3][4] Furthermore, traditional applications include its use as a diuretic and for treating inflammatory conditions such as arthritis and rheumatism.[3] The plant has also been employed for skin inflammation and wound healing.[5][6]

Arzanol: A Well-Studied Analogue of this compound

Due to the limited specific research on this compound, this guide will focus on its close structural analogue, Arzanol. Arzanol is a prenylated heterodimeric phloroglucinyl α-pyrone isolated from Helichrysum italicum.[7][8] It is a potent anti-inflammatory agent and serves as an excellent model for understanding the potential bioactivities of this compound.[7][8]

Anti-Inflammatory Mechanism of Action

Arzanol exerts its anti-inflammatory effects through a dual-inhibition mechanism, targeting key players in the inflammatory cascade: Nuclear Factor-kappa B (NF-κB) and microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1).[8][9]

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).[8] Arzanol has been shown to be a potent inhibitor of NF-κB activation.[7][8] By preventing the activation of NF-κB, Arzanol can effectively downregulate the inflammatory response.

mPGES-1 is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway. PGE2 is a key mediator of inflammation, pain, and fever.[9][10] Arzanol is a potent inhibitor of mPGES-1, thereby directly reducing the production of PGE2.[9][10]

Quantitative Data

The following tables summarize the quantitative data for the bioactivities of Arzanol.

Table 1: In Vitro Inhibitory Activity of Arzanol

| Target | Assay System | IC50 Value | Reference |

| NF-κB | Bioassay-directed fractionation | 5 µg/mL | [7] |

| mPGES-1 | IL-1β-stimulated A549 cells | 0.4 µM | [10] |

| 5-Lipoxygenase | Neutrophils | 2.3 - 9 µM | [9] |

| Cyclooxygenase-1 (COX-1) | In vitro | 2.3 - 9 µM | [9] |

| COX-2 derived PGE2 | In vitro | 2.3 - 9 µM | [9] |

Table 2: In Vivo Anti-Inflammatory Activity of Arzanol

| Animal Model | Treatment | Dosage | Observed Effect | Reference |

| Carrageenan-induced pleurisy in rats | Intraperitoneal injection | 3.6 mg/kg | 59% reduction in exudate formation, 48% reduction in cell infiltration, 47% inhibition of PGE2 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its analogues.

Extraction and Isolation of Phloroglucinol α-Pyrones (Adapted from Arzanol Isolation)

This protocol describes a general method for the extraction and isolation of phloroglucinol α-pyrones from Helichrysum species.

-

Extraction:

-

Air-dried and powdered aerial parts of the plant material (1 kg) are macerated with acetone (B3395972) at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude acetone extract.

-

-

Fractionation:

-

The crude extract is subjected to solid-phase extraction (SPE) or gravity column chromatography on silica (B1680970) gel.

-

Elution is performed with a gradient of solvents, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate (B1210297) and then acetone.

-

-

Isolation:

-

Fractions are monitored by thin-layer chromatography (TLC).

-

Fractions showing the presence of the target compounds (visualized under UV light and with a suitable staining reagent) are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure α-pyrone.[7]

-

NF-κB Luciferase Reporter Assay

This cell-based assay is used to quantify the inhibitory effect of a compound on NF-κB transcriptional activity.

-

Cell Culture and Transfection:

-

HeLa or HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates and transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.

-

-

Compound Treatment and Stimulation:

-

After 24 hours, the cells are pre-treated with various concentrations of the test compound (e.g., Arzanol) for 1-2 hours.

-

NF-κB activation is then stimulated by adding an appropriate agonist, such as tumor necrosis factor-alpha (TNF-α) at a final concentration of 10-20 ng/mL.

-

-

Luciferase Activity Measurement:

-

Following a 6-8 hour incubation period, the cells are lysed using a cell lysis buffer.

-

The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

The percentage of NF-κB inhibition is calculated relative to the stimulated vehicle control.[11][12]

-

Cell-Free mPGES-1 Inhibition Assay